molecular formula C16H20FNO2 B2595194 2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide CAS No. 2097857-44-6

2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide

Cat. No.: B2595194
CAS No.: 2097857-44-6
M. Wt: 277.339
InChI Key: PHIBCFBQPFMNAG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group and a methylidenecyclohexyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated compound to form 2-fluorophenoxy.

    Cyclohexyl Intermediate Formation: The next step involves the synthesis of the 4-methylidenecyclohexyl intermediate. This can be achieved through various methods, including the reaction of cyclohexanone with a suitable reagent to introduce the methylidene group.

    Amide Bond Formation: The final step involves the coupling of the 2-fluorophenoxy intermediate with the 4-methylidenecyclohexyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, while the methylidenecyclohexyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(4-methylidenecyclohexyl)propanamide
  • 2-(2-bromophenoxy)-N-(4-methylidenecyclohexyl)propanamide
  • 2-(2-iodophenoxy)-N-(4-methylidenecyclohexyl)propanamide

Uniqueness

2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-11-7-9-13(10-8-11)18-16(19)12(2)20-15-6-4-3-5-14(15)17/h3-6,12-13H,1,7-10H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIBCFBQPFMNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(=C)CC1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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